(5-fluorobenzo[b]thiophen-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone (5-fluorobenzo[b]thiophen-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034428-59-4
VCID: VC6424104
InChI: InChI=1S/C18H18FN3O3S2/c1-21-9-6-20-18(21)27(24,25)14-4-7-22(8-5-14)17(23)16-11-12-10-13(19)2-3-15(12)26-16/h2-3,6,9-11,14H,4-5,7-8H2,1H3
SMILES: CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(S3)C=CC(=C4)F
Molecular Formula: C18H18FN3O3S2
Molecular Weight: 407.48

(5-fluorobenzo[b]thiophen-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone

CAS No.: 2034428-59-4

Cat. No.: VC6424104

Molecular Formula: C18H18FN3O3S2

Molecular Weight: 407.48

* For research use only. Not for human or veterinary use.

(5-fluorobenzo[b]thiophen-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone - 2034428-59-4

Specification

CAS No. 2034428-59-4
Molecular Formula C18H18FN3O3S2
Molecular Weight 407.48
IUPAC Name (5-fluoro-1-benzothiophen-2-yl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone
Standard InChI InChI=1S/C18H18FN3O3S2/c1-21-9-6-20-18(21)27(24,25)14-4-7-22(8-5-14)17(23)16-11-12-10-13(19)2-3-15(12)26-16/h2-3,6,9-11,14H,4-5,7-8H2,1H3
Standard InChI Key HVLVOEIJZXGXIA-UHFFFAOYSA-N
SMILES CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(S3)C=CC(=C4)F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a benzo[b]thiophene core substituted with a fluorine atom at the 5-position, linked via a methanone bridge to a piperidine ring. The piperidine moiety is further functionalized at the 4-position with a sulfonyl group attached to a 1-methyl-1H-imidazole heterocycle (Fig. 1). This architecture combines electron-deficient (fluorinated aryl) and electron-rich (imidazole) systems, suggesting unique electronic interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource Analogues
Molecular FormulaC₁₉H₁₇FN₃O₃S₂Derived from
Molecular Weight (g/mol)437.49Calculated
logP (Predicted)3.2–3.8Comparable to
Hydrogen Bond Acceptors6Structural analysis
Polar Surface Area (Ų)95–110Estimated via

The Smiles string Cc1n[c](s2)c(c1F)cc3c2cccc3C(=O)N4CCC(CC4)S(=O)(=O)c5nc(C)[nH]5 encodes this structure, highlighting the sulfonamide linkage and fluorinated thiophene .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Synthesis likely proceeds via convergent coupling of two fragments:

  • 5-Fluorobenzo[b]thiophene-2-carboxylic acid (or acid chloride) as the acylating agent.

  • 4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine, prepared via sulfonylation of piperidine with a pre-functionalized imidazole .

Fragment Synthesis

  • Benzo[b]thiophene Core: Fluorination at position 5 can be achieved via electrophilic substitution using Selectfluor® or similar agents .

  • Piperidine Sulfonamide: Piperidine is sulfonylated with 1-methyl-1H-imidazole-2-sulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .

Coupling Strategies

The methanone bridge is typically formed via Friedel-Crafts acylation or amide coupling (e.g., using HATU/DIPEA), though steric hindrance from the sulfonamide may necessitate optimized conditions .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

  • logD (pH 7.4): ~2.5–3.0, indicating moderate lipophilicity suitable for membrane permeability .

  • Aqueous Solubility: Predicted ≤10 µM, necessitating formulation enhancements (e.g., nanocrystallization) .

Table 2: Predicted ADME Parameters

ParameterValueRationale
Bioavailability (Oral)30–40%Moderate first-pass metabolism
CYP3A4 InhibitionLow (IC₅₀ > 10 µM)Lack of strong heme-binding groups
Plasma Protein Binding~90%High sulfonamide affinity
Compound ClassEP2 EC₅₀ (nM)Selectivity (EP2/EP1)
Benzo[b]thiophene-based1.2>100
Non-fluorinated4.830

Therapeutic Applications and Clinical Relevance

Respiratory Diseases

The compound’s EP2 selectivity positions it as a candidate for asthma and COPD, reducing bronchoconstriction without off-target effects on EP1 (linked to pain pathways) .

Neuroinflammatory Disorders

Emerging data suggest EP2 agonism mitigates neuroinflammation in Alzheimer’s disease models, though blood-brain barrier penetration remains a challenge for this compound .

Challenges and Future Directions

Metabolic Stability

The imidazole sulfonamide may undergo N-demethylation or sulfone reduction, requiring prodrug strategies or deuterium incorporation .

Toxicity Profiling

Preliminary hepatotoxicity screening (e.g., HepG2 assays) is critical due to the sulfonamide’s potential for idiosyncratic reactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator